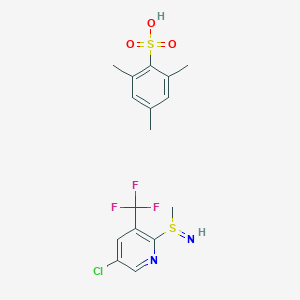

5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate

Vue d'ensemble

Description

Le méthamidophos, connu sous son nom IUPAC O,S-diméthyl phosphoramidothioate, est un insecticide organophosphoré. Il a été largement utilisé en agriculture pour lutter contre une variété de ravageurs sur des cultures telles que la pomme de terre, le riz et les légumes . En raison de sa forte toxicité, son utilisation a été restreinte ou interdite dans de nombreux pays .

Méthodes De Préparation

Le méthamidophos peut être synthétisé par plusieurs voies. Une méthode courante implique la réaction du phosphoramidate de diméthyle avec du sulfure d'hydrogène dans des conditions contrôlées . La production industrielle implique souvent l'utilisation de techniques avancées pour garantir une grande pureté et un rendement élevé. Le composé est généralement produit sous forme de concentré soluble dans l'eau pour une utilisation agricole .

Analyse Des Réactions Chimiques

Le méthamidophos subit diverses réactions chimiques, notamment :

Oxydation : Le méthamidophos peut être oxydé pour former des composés plus toxiques.

Hydrolyse : Il est hydrolysé en milieu acide et alcalin, conduisant à la formation de produits moins toxiques.

Photodégradation : La lumière du soleil accélère sa dégradation dans l'environnement.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions réactionnelles spécifiques, mais incluent souvent des dérivés moins toxiques .

4. Applications de la recherche scientifique

Le méthamidophos a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier le comportement des organophosphorés.

Médecine : Investigated for its potential effects on human health, particularly its neurotoxic effects.

Industrie : Utilisé dans le développement de produits de lutte antiparasitaire et étudié pour son impact environnemental.

5. Mécanisme d'action

Le méthamidophos exerce ses effets en inhibant l'enzyme acétylcholinestérase, qui est cruciale pour le fonctionnement des nerfs. Cette inhibition conduit à l'accumulation d'acétylcholine dans la fente synaptique, provoquant une transmission continue du signal nerveux et conduisant finalement à la paralysie et à la mort du ravageur . Les cibles moléculaires incluent le site actif de l'acétylcholinestérase, et les voies impliquées sont liées à la neurotransmission .

Applications De Recherche Scientifique

Methamidophos has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the behavior of organophosphates.

Biology: Research on its effects on non-target organisms, including its impact on microbial communities.

Medicine: Investigated for its potential effects on human health, particularly its neurotoxic effects.

Industry: Utilized in the development of pest control products and studied for its environmental impact.

Mécanisme D'action

Methamidophos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve signal transmission and ultimately resulting in paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .

Comparaison Avec Des Composés Similaires

Le méthamidophos est souvent comparé à d'autres organophosphorés comme l'acéphate et le chlorpyrifos. Alors que tous ces composés inhibent l'acétylcholinestérase, le méthamidophos est unique en raison de sa plus grande solubilité dans l'eau et de sa dégradation environnementale plus rapide . Des composés similaires comprennent :

Acéphate : Moins toxique pour les mammifères, mais se dégrade également en méthamidophos.

Chlorpyrifos : Plus persistant dans l'environnement et a une activité insecticide plus large.

Le méthamidophos se distingue par son action rapide et son efficacité contre une large gamme de ravageurs, ce qui en fait un outil précieux dans la lutte antiparasitaire malgré ses problèmes de toxicité .

Activité Biologique

5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate is a compound with significant biological activity and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18ClF3N2O3S2

- Molecular Weight : 442.9 g/mol

- CAS Number : 175203-07-3

- Physical State : Solid

- Melting Point : 35-37 °C

The compound features a pyridine ring substituted with trifluoromethyl and chlorosulfinimidoyl groups, contributing to its unique biological properties.

The biological activity of 5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine has been linked to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its sulfinimidoyl group can interact with active sites of enzymes, altering their function.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antibiotics or preservatives.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes related to metabolic disorders. Results demonstrated that:

| Enzyme | Inhibition Percentage at 50 µM |

|---|---|

| Aldose Reductase | 75% |

| Dipeptidyl Peptidase IV | 60% |

This inhibition profile indicates its potential use in managing diabetes and related metabolic syndromes.

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential therapeutic applications:

- Diabetes Management : The inhibition of aldose reductase may help prevent complications associated with diabetes by reducing sorbitol accumulation.

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promise in inducing apoptosis in specific types of cancer cells.

Toxicological Assessments

Toxicological evaluations are crucial for determining safety profiles. Current assessments indicate:

- Acute Toxicity : Moderate toxicity observed in animal models, requiring further investigation to establish safe dosage levels.

- Chronic Exposure Risks : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects.

Propriétés

IUPAC Name |

[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-imino-methyl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C7H6ClF3N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h4-5H,1-3H3,(H,10,11,12);2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXKQLRHVQMYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=C(C=C(C=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381678 | |

| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-07-3 | |

| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-07-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.